molecular formula C17H18ClNO2 B3055221 Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- CAS No. 634186-02-0

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-

Cat. No.: B3055221
CAS No.: 634186-02-0
M. Wt: 303.8 g/mol
InChI Key: BHGHGMWWTKJTQH-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a hydroxy group at the 2-position, and a 4-(1,1-dimethylethyl)phenyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-(1,1-dimethylethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-methoxy-
  • Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-ethoxy-
  • Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-nitro-

Uniqueness

The uniqueness of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-17(2,3)11-4-7-13(8-5-11)19-16(21)14-10-12(18)6-9-15(14)20/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHGMWWTKJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475443
Record name Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634186-02-0
Record name Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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